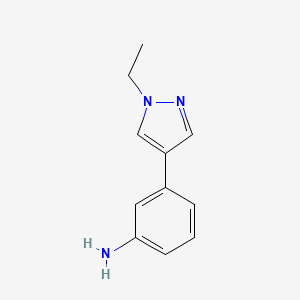
3-(1-Ethyl-1H-pyrazol-4-YL)aniline
Overview
Description
“3-(1-Ethyl-1H-pyrazol-4-YL)aniline” is a chemical compound with the molecular formula C11H13N3 . It belongs to the class of organic compounds known as anilines, which are organic compounds containing an amino group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of “3-(1-Ethyl-1H-pyrazol-4-YL)aniline” consists of a pyrazole ring attached to an aniline group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Scientific Research Applications
Synthesis of Bioactive Molecules
Pyrazole derivatives like 3-(1-Ethyl-1H-pyrazol-4-YL)aniline are frequently used as intermediates in the synthesis of bioactive molecules. They can be strategically functionalized to create compounds with potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties .
Development of Pharmaceutical Agents
The structural versatility of pyrazole derivatives allows for the development of a wide range of pharmaceutical agents. These compounds can be designed to interact with various biological targets, leading to potential applications in the treatment of diseases like cancer, diabetes, and tuberculosis .
Agricultural Chemicals
In agriculture, pyrazole derivatives are utilized to synthesize compounds that can act as herbicides, insecticides, and fungicides. Their ability to disrupt biological pathways in pests makes them valuable for crop protection strategies .
Material Science
The unique photophysical properties of pyrazole derivatives make them suitable for applications in material science. They can be used in the creation of organic light-emitting diodes (OLEDs) and other electronic materials due to their conductive properties .
Industrial Chemistry
Pyrazole derivatives are involved in various industrial chemistry applications, including the synthesis of dyes, pigments, and polymers. Their structural diversity allows for the creation of specialized compounds with desired physical and chemical properties .
Catalysis
In catalysis, pyrazole derivatives can act as ligands for transition metals, facilitating a variety of chemical reactions. This application is crucial in the synthesis of complex organic molecules and in industrial processes .
properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-14-8-10(7-13-14)9-4-3-5-11(12)6-9/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJVSGWVIMKRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-1H-pyrazol-4-YL)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
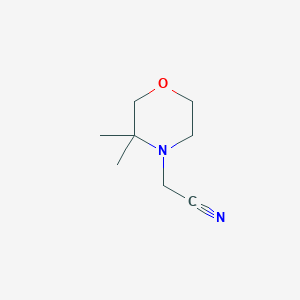

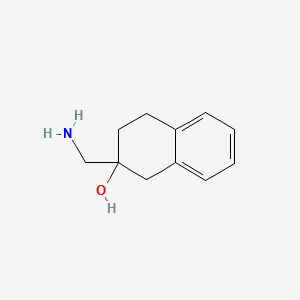

![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)


![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)
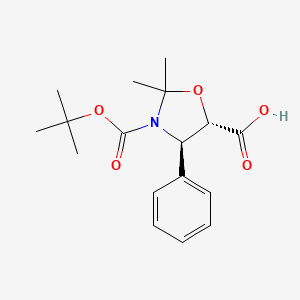
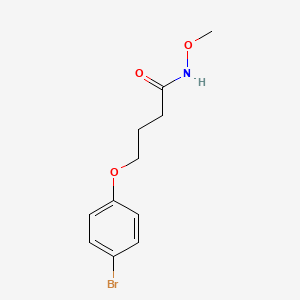


![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)